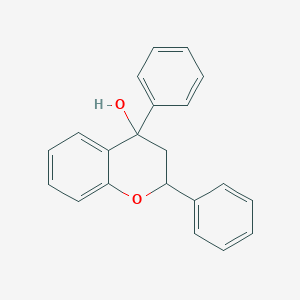
2,4-Diphenyl-4-chromanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diphenyl-4-chromanol is a useful research compound. Its molecular formula is C21H18O2 and its molecular weight is 302.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antioxidant Properties
2,4-Diphenyl-4-chromanol exhibits significant antioxidant properties, which are essential in combating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been highlighted in several studies. For instance, research indicates that chromanol derivatives can effectively inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage .
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Trolox | 15 | Vitamin E analogue; antioxidant |
| Ascorbic Acid | 20 | Reducing agent; electron donor |
Antibacterial Activity
The antibacterial properties of this compound have been explored through various structure-activity relationship studies. It has shown effectiveness against a range of bacterial pathogens, including resistant strains. The mechanism involves disruption of bacterial membrane integrity and inhibition of key enzymes like DNA topoisomerase IV .
Case Study: Antibacterial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of this compound against multiple bacterial strains:
- Staphylococcus aureus : MIC = 0.39 µg/mL
- Escherichia coli : MIC = 1 µg/mL
- Clostridium difficile : MIC = 1–2 µg/mL
This highlights its potential as a lead compound in the development of new antibacterial agents .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for therapeutic use in inflammatory diseases .
Table 2: Inflammatory Cytokine Inhibition by this compound
| Cytokine | Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 100 | 70 |
| IL-6 | 50 | 65 |
| IL-1β | 25 | 60 |
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated with promising results. Studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis. This property may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Properties
In addition to its antioxidant and antibacterial activities, the pharmacological profile of this compound includes effects on various biological systems:
- Cardiovascular Protection : It may help in reducing hypertension and improving endothelial function.
- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation through apoptosis induction .
Table 3: Summary of Pharmacological Activities
| Activity Type | Observed Effect |
|---|---|
| Antioxidant | Scavenges free radicals |
| Antibacterial | Inhibits growth of various bacterial strains |
| Anti-inflammatory | Reduces cytokine production |
| Neuroprotective | Protects against neuronal cell death |
| Cardiovascular | Improves endothelial function |
属性
分子式 |
C21H18O2 |
|---|---|
分子量 |
302.4g/mol |
IUPAC 名称 |
2,4-diphenyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C21H18O2/c22-21(17-11-5-2-6-12-17)15-20(16-9-3-1-4-10-16)23-19-14-8-7-13-18(19)21/h1-14,20,22H,15H2 |
InChI 键 |
VBRFJCHHHLDPTG-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2C1(C3=CC=CC=C3)O)C4=CC=CC=C4 |
规范 SMILES |
C1C(OC2=CC=CC=C2C1(C3=CC=CC=C3)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















